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Compound Name:
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(trifluoromethyl)benzonitrile

Authored by a Senior Application Scientist
Foreword: A Molecule of Interest in Modern
Medicinal Chemistry

2-Amino-5-(trifluoromethyl)benzonitrile, a substituted aromatic nitrile, represents a
cornerstone building block in contemporary drug discovery and development. Its unique
electronic and structural features, conferred by the interplay of an amino group, a nitrile moiety,
and a trifluoromethyl substituent, make it a versatile scaffold for the synthesis of
pharmacologically active agents. This guide provides a comprehensive overview of its core
physicochemical properties, offering not only empirical data but also the underlying scientific
rationale for its behavior and the experimental methodologies for its characterization. This
document is intended for researchers, scientists, and drug development professionals who
require a deep and practical understanding of this important chemical entity.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical compound is to establish its identity and
structure. 2-Amino-5-(trifluoromethyl)benzonitrile is an aromatic compound based on a
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benzene ring, substituted with an amino (-NHz), a cyano (-C=N), and a trifluoromethyl (-CF3)
group.

Identifier Value Source

) 2-Amino-5-
Chemical Name _ o [1]
(trifluoromethyl)benzonitrile

4-Amino-3-
cyanobenzotrifluoride, 2-

Synonyms [1][2]
Cyano-4-

(trifluoromethyl)aniline

CAS Number 6526-08-5 [1]
Molecular Formula CsHsF3N2 [1]
Molecular Weight 186.14 g/mol [3]
InChi Key ZLCIALUBLCAXPL-

UHFFFAOYSA-N

The strategic placement of these functional groups dictates the molecule's reactivity, polarity,
and potential for intermolecular interactions, which are critical determinants of its behavior in
both chemical and biological systems. The electron-withdrawing nature of the trifluoromethyl
and nitrile groups, contrasted with the electron-donating amino group, creates a unique
electronic landscape that influences its properties.

Key Physicochemical Properties: A Tabulated
Summary

The physicochemical properties of a compound are paramount in drug development,
influencing everything from its synthesis and formulation to its pharmacokinetic and
pharmacodynamic profile. The following table summarizes the key properties of 2-Amino-5-
(trifluoromethyl)benzonitrile.
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Property

Value

Experimental Context and
Rationale

Physical Form

Solid

Melting Point

72-74 °C

The defined melting point
range suggests a crystalline
solid with a relatively high
degree of purity. This property
is crucial for formulation
development, particularly for

solid dosage forms.

Boiling Point

268.5 °C at 760 mmHg

This relatively high boiling
point is indicative of strong
intermolecular forces, likely
hydrogen bonding from the
amino group and dipole-dipole
interactions from the nitrile and
trifluoromethyl groups. A lower
boiling point of 95-115 °C has
also been reported, which may
correspond to a different

pressure or be an error.[1]

Density

1.4 +0.1 g/cm3

The density is important for
process chemistry calculations,
such as reactor volume and

mass transfer considerations.

[1]

Flash Point

116.2 °C

This value is a critical safety
parameter, indicating the
lowest temperature at which
the vapor can ignite in the

presence of an ignition source.

[1]

Water Solubility

Low solubility

The presence of the

hydrophobic trifluoromethyl
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group and the aromatic ring
significantly reduces aqueous
solubility. While the amino and
nitrile groups can participate in
hydrogen bonding, their effect
is outweighed.[4]

The molecule's mixed polarity
allows for solubility in a range
) ) of organic solvents. This is a
] - Soluble in some organic ) ) ] )
Organic Solvent Solubility key consideration for its use in
solvents ] o
synthesis and for purification

methods like chromatography.

[4]

The predicted pKa of the
protonated amino group is very
low due to the strong electron-
withdrawing effects of the

pKa (Predicted) -0.02 £ 0.10 adjacent nitrile and the
trifluoromethyl group on the
ring, making the amino group
significantly less basic than
aniline.[2]

This value indicates a
moderate degree of
lipophilicity, suggesting the
LogP (XLogP3) 2.4 compound can readily cross
cell membranes, a desirable
property for many drug
candidates.[1]

Spectroscopic Characterization: The Molecular
Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.
[5] Below is a guide to the expected spectroscopic features of 2-Amino-5-
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(trifluoromethyl)benzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.[6] For this molecule, the key
diagnostic peaks are:

N-H Stretch: Two sharp to medium peaks are expected in the region of 3300-3500 cm~1,
characteristic of the primary amine.

e C=N Stretch: A strong, sharp absorption band is anticipated around 2220-2240 cm~1. The
conjugation with the aromatic ring typically lowers this frequency compared to aliphatic
nitriles.[7]

o C-F Stretch: Strong absorptions are expected in the 1100-1300 cm~* region due to the C-F
bonds of the trifluoromethyl group.

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

e 1H NMR: The aromatic region (typically & 6.5-8.0 ppm) will show a complex splitting pattern
corresponding to the three protons on the benzene ring. The chemical shifts will be
influenced by the electronic effects of the substituents. The amino group protons will likely
appear as a broad singlet, the chemical shift of which can be solvent-dependent.

e 13C NMR: The nitrile carbon (C=N) is expected to have a characteristic chemical shift in the
range of 115-125 ppm. The carbon of the trifluoromethyl group will appear as a quartet due
to coupling with the fluorine atoms. The aromatic carbons will have distinct signals, with their
chemical shifts reflecting the electron-donating and -withdrawing nature of the attached
groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation patterns.[8]
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e Molecular lon (M*): A prominent molecular ion peak is expected at m/z 186.

e Fragmentation: Common fragmentation pathways for aromatic nitriles may involve the loss of
HCN (m/z 27) or other small neutral molecules. The trifluoromethyl group is relatively stable
but can also be involved in fragmentation.

Experimental Protocols: A Practical Approach

To ensure the trustworthiness of data, robust and validated experimental protocols are
essential. Here, we provide a detailed methodology for determining the kinetic solubility of 2-
Amino-5-(trifluoromethyl)benzonitrile, a critical parameter in early drug discovery.[9]

Determination of Kinetic Aqueous Solubility by High-
Throughput Screening (HTS)

Causality Behind Experimental Choices: Kinetic solubility is often determined in early drug
discovery as it provides a rapid assessment of a compound's dissolution and precipitation
behavior under non-equilibrium conditions, which can be more representative of the initial
stages of drug absorption in the body.[10] Dimethyl sulfoxide (DMSO) is commonly used as the
initial solvent due to its ability to dissolve a wide range of organic compounds. The subsequent
dilution into an aqueous buffer simulates the transition of a drug from a concentrated form into
the aqueous environment of the gastrointestinal tract.

Experimental Workflow Diagram:

Prepare 10 mM stock solution in DMSO }—»‘ Create serial dilutions in DMSO ‘ ‘ Add aqueous buffer (e.g., PBS, pH 7.4) to 96-well plate ‘

' !

‘ Add DMSO stock to buffer (final DMSO conc. <1%) ‘ ‘ Measure turbidity by nephelometry or UV-Vis spectroscopy ‘ ‘Quamify concentration of soluble compound by HPLC-UV

l T l T }Elermlne solubility limit
‘ Incubate at room temperature with shaking ‘ ‘ Filter plate to remove precipitate ‘
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Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Amino-5-
(trifluoromethyl)benzonitrile in 100% DMSO.

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to
create a range of concentrations (e.g., 10 mM down to 0.01 mM).

Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.qg.,
phosphate-buffered saline, pH 7.4).

Compound Addition: Transfer a small volume (e.g., 2 uL) of each DMSO concentration from
the dilution plate to the corresponding wells of the aqueous buffer plate. The final
concentration of DMSO should be kept low (typically < 1%) to minimize its effect on solubility.

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set
period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a pseudo-
equilibrium.

Analysis:

o Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration
at which a significant increase in turbidity is observed is the kinetic solubility limit.[11]

o HPLC-UV Analysis (for higher accuracy): a. Filter the contents of each well through a filter
plate to remove any precipitated solid. b. Analyze the filtrate by a validated HPLC-UV
method to determine the concentration of the compound remaining in solution. c. The
kinetic solubility is the highest concentration at which no precipitation is observed, or the
concentration of the saturated solution after precipitation has occurred.

Safety and Handling

As a laboratory chemical, 2-Amino-5-(trifluoromethyl)benzonitrile requires careful handling.
[12][13][14]
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e Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and
serious eye irritation, and may cause respiratory irritation.[12]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a
chemical fume hood.

o Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials
such as strong oxidizing agents. Keep the container tightly sealed.[4]

Applications and Significance in Drug Discovery

2-Amino-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various
pharmaceutical agents. Its trifluoromethyl group can enhance metabolic stability and binding
affinity, while the amino and nitrile groups provide versatile handles for further chemical
modifications. It has been utilized in the development of:

» Non-steroidal androgen receptor modulators: These are important in the treatment of
prostate cancer.[15]

e Anticancer agents: The benzonitrile scaffold is present in numerous compounds with
demonstrated antiproliferative activity.[15]

Conclusion

2-Amino-5-(trifluoromethyl)benzonitrile is a molecule with a rich physicochemical profile that
underpins its utility in medicinal chemistry. A thorough understanding of its properties, from its
melting point and solubility to its spectroscopic fingerprint, is crucial for its effective application
in the synthesis and development of new therapeutic agents. The methodologies and data
presented in this guide provide a solid foundation for researchers and scientists working with
this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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